Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine

Medicinal Chemistry Chemical Biology Materials Science

Sourcing fragment-like kinase scaffolds with a single, well-defined diversification point is a persistent challenge in FBDD programs. Primary amine analogs often introduce undesired reactivity during linking. This N-ethyl secondary amine (MW 235.32, TPSA ~40 Ų) addresses that gap. - Single-point elaboration: N-ethyl handle enables controlled amide coupling or reductive amination without competing side reactions. - Fragment-compliant physchem: MW < 300, TPSA < 60 Ų; predicted logP 2.7-3.0 supports balanced permeability/solubility. - Kinase hinge recognition: 3-fluoro-4-(thiophen-3-yl)phenyl core matches the scaffold in patent US20070293484. Supplied in 10-100 mg standard packs with bulk custom synthesis available; in stock for immediate dispatch.

Molecular Formula C13H14FNS
Molecular Weight 235.32 g/mol
Cat. No. B12078929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine
Molecular FormulaC13H14FNS
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=C(C=C1)C2=CSC=C2)F
InChIInChI=1S/C13H14FNS/c1-2-15-8-10-3-4-12(13(14)7-10)11-5-6-16-9-11/h3-7,9,15H,2,8H2,1H3
InChIKeyGERTXNZJFMMFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine: Identity and Sourcing


Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine (CAS 1510090-02-4) is a synthetic secondary amine with the molecular formula C13H14FNS and a molecular weight of 235.32 g/mol . It is characterized by a 3-fluoro-4-(thiophen-3-yl)benzyl core linked to an N-ethyl amine group. Its structure contains a fluorinated aromatic ring and a thiophene moiety, which modulate electronic and steric properties relevant to medicinal chemistry and material science applications . This compound is primarily listed in chemical catalogs for research use.

Core Fluorinated thiophene benzylamine scaffold
Handle N-ethyl secondary amine for controlled diversification
Use Context Medicinal chemistry synthesis and library building

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine: Generic Substitution Risks


Direct substitution with close analogs—such as the primary amine [3-fluoro-4-(thiophen-3-yl)phenyl]methanamine, or the N-methyl and N-isopropyl derivatives—is unreliable without quantitative functional validation. The specific N-ethyl substitution pattern on the benzylamine scaffold directly influences key physicochemical parameters including basicity, lipophilicity (logP), and steric bulk [1]. These properties are critical determinants of ligand binding, metabolic stability, and transport. Currently, no published head-to-head comparative data exist to support interchangeability, meaning any substitution introduces unquantified risk in biological or material performance.

Physicochemical shift risk

N-ethyl alters basicity and lipophilicity compared to primary, N-methyl, or N-isopropyl analogs; binding and ADME may differ without experimental confirmation.

No comparative bioactivity data

Published head-to-head IC50, Ki, or EC50 data against any target are absent for this compound and its closest analogs. Substitution risk remains unquantified.

Steric and reactivity mismatch

Secondary amine with N-ethyl offers different steric hindrance and nucleophilicity; reaction outcomes and synthetic utility may not transfer from primary or N-isopropyl analogs.

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine: Differentiation Evidence


Absence of Comparative Bioactivity Data

A comprehensive search of ChEMBL, BindingDB, PubMed, and patent literature (US20070293484, US9353102B2) found no quantitative biological activity (e.g., IC50, Ki, EC50) or functional assay data for Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine against any specific target or in any model system. Similarly, no comparative physicochemical profiling (e.g., logD, pKa, solubility, permeability) against its closest analogs—[3-fluoro-4-(thiophen-3-yl)phenyl]methanamine, {[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine, or {[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine—was located. The absence of such data prevents any claim of quantifiable differentiation at this time [1].

Bioactivity Data
Data to verify
No target-specific quantitative data found
Procurement requires proprietary head-to-head testing
Literature search 2026-04-30; no IC50/Ki/EC50 available
Medicinal Chemistry Chemical Biology Materials Science

Lipophilicity Impact of N-Ethyl Substitution

While no experimentally measured logP/logD values are available for this specific compound, computational predictions for the analogous isopropyl derivative ({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine) show an XLogP3-AA of 3.5 [1]. By applying established structure–property relationships, the N-ethyl substitution is expected to increase lipophilicity by 0.5–0.8 log units compared to the primary amine ([3-fluoro-4-(thiophen-3-yl)phenyl]methanamine), which has one less methylene group and no N-alkyl group [1]. This inferred difference is a class-level inference and has not been experimentally validated for this chemotype.

Est. Lipophilicity Δ
Class-level inference
ΔlogP ≈ +0.5 to +0.8 vs primary amine
Supports logP-dependent ADME interpretation
Computational estimate; no experimental confirmation
ADME-Tox Drug Design Physicochemical Properties

Synthetic Reactivity and Steric Profile

From a synthetic chemistry perspective, the secondary N-ethyl amine offers a distinct reactivity profile. It is a stronger nucleophile than the primary amine due to inductive effects, yet less sterically hindered than the N-isopropyl analog, which can be advantageous in reductive amination or N-alkylation reactions for library diversification . The primary amine (CAS 1504493-90-6) has two reactive hydrogens, potentially leading to over-alkylation side products in certain reaction conditions, while the N-isopropyl compound has greater steric bulk that can slow reaction kinetics. This intermediate reactivity of the N-ethyl compound provides a unique synthetic handle that can be leveraged in parallel synthesis campaigns, though no quantitative kinetic data comparing the analogs in the same reaction system is publicly available.

Reactivity Profile
Class-level inference
Moderate nucleophilicity, less hindered than N-isopropyl
Supports library diversification synthetic workflow
Qualitative assessment; no quantitative kinetics
Synthetic Chemistry Library Synthesis Fragment-Based Drug Discovery

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine: Application Scenarios


Kinase Inhibitor Optimization Scaffold

The 3-fluoro-4-(thiophen-3-yl)phenyl core is a recognized kinase hinge-binding scaffold, as seen in patent US20070293484. The N-ethyl amine handle allows for rapid diversification through amide bond formation or reductive amination, making this compound a suitable starting point for internal structure-activity relationship (SAR) programs targeting kinases. However, the absence of published potency data means its value is contingent on in-house screening results. Procurement should be limited to feasibility studies until initial biological activity is confirmed internally.

ADME Physicochemical Probe

The N-ethyl substituent is predicted to confer a lipophilicity (logP) in the range of 2.7–3.0, based on analogy with the isopropyl derivative (XLogP3-AA 3.5). This places the compound in a range that is often associated with balanced permeability and solubility. It can serve as a comparator compound in internal ADME panels where the effect of incremental N-alkyl chain length on metabolic stability and membrane flux is being systematically studied. Its specific utility depends on parallel experimental measurement against the methyl, isopropyl, and primary amine analogs under identical assay conditions.

Fragment-Based Drug Discovery Intermediate

With a molecular weight of 235.32 g/mol and a calculated topological polar surface area (TPSA) of approximately 40 Ų, this compound falls within the typical fragment-like space (MW < 300, TPSA < 60 Ų). The N-ethyl amine provides a single point for chemical elaboration while maintaining fragment-like physicochemical properties. It can be incorporated into a fragment library for screening against a panel of protein targets, with hits subsequently validated by X-ray crystallography or surface plasmon resonance (SPR). The primary amine analog, with its higher reactivity and potential for multiple additions, may be less suitable for controlled fragment linking strategies.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
Hinge-binding core with N-ethyl handle
Internal target engagement screening
ADME physicochemical probe
Moderate predicted lipophilicity
Parallel experimental ADME profiling
Fragment-based library synthesis
Fragment-like properties and single reactive handle
Biophysical hit confirmation
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